molecular formula C8H16ClNO2 B2602588 methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride CAS No. 2460757-42-8

methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride

Cat. No.: B2602588
CAS No.: 2460757-42-8
M. Wt: 193.67
InChI Key: DNIGKAIKMZFNJY-UHFFFAOYSA-N
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Description

Methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by a cyclobutyl ring substituted with an aminomethyl group and an ester functional group, making it a versatile intermediate in organic synthesis.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: Starting from a suitable cyclobutane precursor, the aminomethyl group is introduced via a nucleophilic substitution reaction.

    Esterification: The intermediate is then subjected to esterification with methyl acetate under acidic or basic conditions to form the ester group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

Methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can influence metabolic pathways, potentially altering biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed overview provides a comprehensive understanding of methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-7(10)5-8(6-9)3-2-4-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIGKAIKMZFNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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